2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide
Overview
Description
2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-methylphenylmethyl sulfanyl acetamide, followed by its reaction with oxolan-2-ylmethyl benzamide under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine
- 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal
Uniqueness
Compared to similar compounds, 2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-7-2-3-8-17(16)14-28-15-21(25)24-20-11-5-4-10-19(20)22(26)23-13-18-9-6-12-27-18/h2-5,7-8,10-11,18H,6,9,12-15H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSBHKENWFWSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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